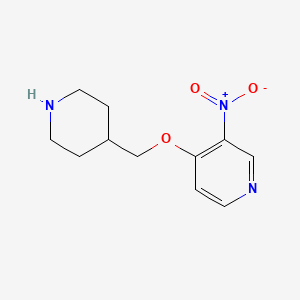

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine

Description

Pyridine (B92270): A Versatile Aromatic Heterocycle

The pyridine ring, a six-membered aromatic heterocycle structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom, is a cornerstone in drug design. nih.gov Its nitrogen atom imparts unique properties, such as basicity, polarity, and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govresearchgate.net This enhances the pharmacokinetic properties of drug candidates. nih.gov The pyridine nucleus is a key component in over 7000 existing drug candidates and is present in numerous FDA-approved drugs spanning a wide range of therapeutic areas. nih.govresearchgate.net

Between 2014 and 2023, a total of 54 drugs containing a pyridine ring were approved by the US FDA, with the largest number being anticancer agents (33%), followed by drugs targeting the central nervous system (20%). nih.govrsc.org

| Drug Name | Therapeutic Class | Significance of Pyridine Moiety |

|---|---|---|

| Isoniazid | Antitubercular | Essential for its antimycobacterial activity. nih.gov |

| Amlodipine | Antihypertensive (Calcium Channel Blocker) | Part of the dihydropyridine (B1217469) core responsible for blocking calcium channels. researchgate.net |

| Imatinib | Anticancer (Kinase Inhibitor) | Interacts with the kinase domain of the target protein. nih.gov |

| Abiraterone | Anticancer (CYP17A1 inhibitor) | Binds to the active site of the enzyme. nih.gov |

| Omeprazole | Antiulcer (Proton Pump Inhibitor) | Core structure required for the inhibition of the gastric proton pump. researchgate.net |

Piperidine (B6355638): A Prevalent Saturated Heterocycle

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most common synthetic fragments in drug design. arizona.edunih.gov Its prevalence is highlighted by its presence in over 70 commercialized drugs, including multiple blockbuster pharmaceuticals. arizona.edu The three-dimensional, non-planar structure of the piperidine scaffold allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets and exploring 3D chemical space. rsc.org

The incorporation of piperidine scaffolds into molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Derivatives of this heterocycle have been successfully developed as CNS modulators, anticoagulants, antihistamines, and anticancer agents. arizona.edu

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

3-nitro-4-(piperidin-4-ylmethoxy)pyridine |

InChI |

InChI=1S/C11H15N3O3/c15-14(16)10-7-13-6-3-11(10)17-8-9-1-4-12-5-2-9/h3,6-7,9,12H,1-2,4-5,8H2 |

InChI Key |

MLSUMUPTARLWGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COC2=C(C=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Rationale for Investigating Nitro Substituted Pyridine Derivatives in Therapeutic Contexts

The introduction of a nitro (–NO₂) group onto an aromatic or heteroaromatic ring, such as pyridine (B92270), is a common strategy in medicinal chemistry. The nitro group is a powerful electron-withdrawing group, a property that significantly alters the electronic landscape of the parent molecule. scielo.brnih.gov This modification can serve several purposes in drug design and discovery.

Firstly, the strong electron-withdrawing nature of the nitro group can activate the pyridine ring, making it more susceptible to nucleophilic substitution reactions. nih.gov This property is highly valuable from a synthetic chemistry perspective, as it allows the nitro group to serve as a versatile chemical handle or a leaving group for the introduction of other functional groups, thereby enabling the creation of a library of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov

Secondly, the nitro group can be crucial for the molecule's mechanism of action. In some classes of drugs, particularly antimicrobial and antiprotozoal agents, the nitro group undergoes bioreduction within the target organism to form reactive nitrogen species that are cytotoxic. scielo.brsvedbergopen.com This bioactivation mechanism is a key feature of many nitroaromatic and nitroheterocyclic drugs. scielo.br Furthermore, the nitro group's ability to participate in hydrogen bonding and other non-covalent interactions can enhance the binding affinity of a compound to its biological target. mdpi.com

While historically viewed with caution due to potential toxicity, numerous nitro-containing drugs have been approved, indicating that the benefits can outweigh the risks in specific therapeutic contexts. scielo.brmdpi.com Research continues to explore the utility of the nitro group in developing agents for cancer, tuberculosis, and parasitic diseases. mdpi.com

| Compound Class | Bioactivity | Role of the Nitro Group |

|---|---|---|

| Nitrofuran derivatives (e.g., Nitrofurantoin) | Antibacterial | Essential for the mechanism of action via bioreductive activation. svedbergopen.com |

| Nitroimidazole derivatives (e.g., Metronidazole) | Antiprotozoal, Antibacterial | Undergoes reduction in anaerobic organisms to form cytotoxic products. mdpi.com |

| Nitropyridine derivatives | Anticancer, Antifungal, JAK2 inhibitors | Acts as a key pharmacophore and synthetic precursor for diverse bioactive molecules. mdpi.com |

| Dihydropyridine (B1217469) derivatives (e.g., Nifedipine) | Antihypertensive | The nitro group on the phenyl ring is crucial for activity. |

Overview of the Chemical Structure of 3 Nitro 4 Piperidin 4 Ylmethoxy Pyridine and Its Potential Academic Research Trajectories

Established Synthetic Approaches to Pyridine Ring Derivatization

The functionalization of the pyridine ring is a cornerstone in the synthesis of this compound. This involves the regioselective introduction of a nitro group and the formation of an ether linkage at the 4-position.

Regioselective Nitration Strategies on Pyridine Cores

The direct nitration of pyridine is notoriously challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. researchgate.net Traditional methods using nitric and sulfuric acid mixtures often result in very low yields of nitropyridines. researchgate.net Consequently, more sophisticated strategies have been developed to achieve regioselective nitration.

One effective approach involves a dearomatization-rearomatization strategy. This method can provide a platform for selective nitration at the meta-position (C3) of the pyridine ring. acs.org A practical, catalyst-free process has been reported that allows for the late-stage meta-nitration of pyridine-containing compounds under mild, open-air conditions. acs.org

Another significant method is the use of dinitrogen pentoxide (N₂O₅). The reaction of pyridine with N₂O₅ in an organic solvent initially forms an N-nitropyridinium ion. researchgate.net Subsequent reaction of this intermediate can lead to the formation of 3-nitropyridine (B142982). researchgate.net This process is not a direct electrophilic aromatic substitution but involves the migration of the nitro group from the nitrogen atom to the 3-position of the ring. researchgate.net For the synthesis of 4-nitropyridine (B72724) derivatives, a two-step approach starting from pyridine N-oxide is often employed. The pyridine N-oxide is first nitrated with a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide, which is then deoxygenated to give the final product. researchgate.net

| Nitration Strategy | Reagents | Position of Nitration | Key Features |

| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | C3 (meta) | Mild, open-air, catalyst-free, scalable. acs.org |

| Dinitrogen Pentoxide Method | N₂O₅, followed by SO₂/HSO₃⁻ | C3 | Involves an N-nitropyridinium intermediate and a acs.orgresearchgate.net sigmatropic shift. researchgate.net |

| From Pyridine N-oxide | HNO₃, H₂SO₄ then PCl₃ | C4 | Two-step process involving nitration followed by deoxygenation. researchgate.net |

Etherification Reactions for Pyridine Alkoxymethyl Moiety Formation

The formation of the ether linkage at the 4-position of the pyridine ring is a critical step. Two of the most widely used methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. byjus.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. wikipedia.org In the context of synthesizing this compound, this would typically involve the deprotonation of a 3-nitro-4-hydroxypyridine with a strong base to form the corresponding pyridinolate, which then acts as a nucleophile to displace a leaving group (e.g., a halide or a sulfonate ester) from a 4-(halomethyl)piperidine derivative. byjus.comwikipedia.org The efficiency of this reaction is highest with primary alkyl halides. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative and often milder method for ether formation. researchgate.netnih.gov This reaction facilitates the condensation of an alcohol with a pronucleophile, such as a phenol (B47542) or, in this case, a hydroxypyridine, using a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). researchgate.netresearchgate.net A modified Mitsunobu protocol utilizing 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (B44618) (PS-PPh₃) has been shown to be effective for the preparation of pyridine ethers, minimizing by-product formation. nih.gov This method is particularly useful when dealing with substrates that are sensitive to the basic conditions of the Williamson synthesis. chemeurope.com

| Etherification Reaction | Key Reagents | Mechanism | Advantages |

| Williamson Ether Synthesis | Alkoxide, Alkyl Halide | SN2 | Versatile, widely used for both symmetrical and asymmetrical ethers. byjus.comwikipedia.org |

| Mitsunobu Reaction | Alcohol, Pronucleophile, Phosphine, Azodicarboxylate | Redox Condensation | Mild conditions, high functional group tolerance. researchgate.netnih.gov |

Construction and Incorporation of the Piperidine Ring System

Advanced Methods for Substituted Piperidine Synthesis

The synthesis of substituted piperidines can be achieved through various methods, including the hydrogenation of corresponding pyridine derivatives. nih.gov For the specific case of 4-(hydroxymethyl)piperidine, a common starting material is ethyl 4-piperidinecarboxylate, which can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to afford the desired alcohol in high yield. chemicalbook.com

For many applications, it is necessary to protect the nitrogen atom of the piperidine ring during synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. N-Boc-4-hydroxymethylpiperidine can be prepared from 4-piperidinemethanol. sigmaaldrich.comcymitquimica.com The synthesis of N-Boc-4-hydroxypiperidine can be achieved by reacting 4-hydroxypiperidine (B117109) with di-tert-butyl dicarbonate (B1257347) in the presence of a base. google.com Furthermore, N-Boc-4-piperidone can serve as a versatile intermediate for the synthesis of various 4-substituted piperidines. For instance, reaction with a Grignard reagent like methylmagnesium bromide can introduce a methyl group at the 4-position to yield N-Boc-4-methyl-4-hydroxypiperidine. chemicalbook.com

Linker Chemistry for Piperidine Attachment to the Pyridine Scaffold

A common approach involves using a pre-functionalized and N-protected piperidine derivative, such as N-Boc-4-(hydroxymethyl)piperidine. nih.gov This alcohol can then be coupled with a suitable hydroxypyridine derivative, like 3-nitro-4-hydroxypyridine, under Mitsunobu conditions. nih.gov This strategy offers the advantage of introducing the entire piperidine moiety in a single step with control over the stereochemistry if a chiral piperidine derivative is used.

Multi-Step Synthesis Protocols for Complex Nitro-Pyridine and Piperidine Structures

The synthesis of complex molecules like this compound and its analogues typically involves a multi-step sequence that combines the aforementioned reactions. A representative synthetic route for a related compound, a potent inhibitor of Lysine Specific Demethylase 1, has been described. nih.gov

This synthesis commences with a Mitsunobu reaction between a substituted pyridinol and BOC-protected 4-(hydroxymethyl)piperidine to form the crucial ether linkage. nih.gov This is followed by further functionalization of the pyridine ring, for instance, through Suzuki coupling reactions to introduce various substituents. nih.gov The final step in such a sequence is the deprotection of the piperidine nitrogen, often achieved by treating the N-Boc protected intermediate with an acid, such as hydrochloric acid in 1,4-dioxane, to yield the desired final product. nih.gov This modular approach allows for the synthesis of a library of related analogues by varying the substituents on both the pyridine and piperidine rings.

| Step | Reaction Type | Reactants | Purpose |

| 1 | Mitsunobu Reaction | Substituted Pyridinol, N-Boc-4-(hydroxymethyl)piperidine | Formation of the ether linkage and connection of the two ring systems. nih.gov |

| 2 | Suzuki Coupling | Bromo-pyridine intermediate, Boronic acid | Introduction of substituents on the pyridine ring. nih.gov |

| 3 | Deprotection | N-Boc protected intermediate, HCl | Removal of the Boc protecting group from the piperidine nitrogen. nih.gov |

Optimization of Reaction Conditions and Process Chemistry for Enhanced Yields

The principal synthetic route involves the nucleophilic substitution of a suitable leaving group at the C-4 position of a 3-nitropyridine ring with the hydroxyl group of (piperidin-4-yl)methanol. A common precursor for this reaction is 4-chloro-3-nitropyridine (B21940), which readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The piperidine nitrogen is typically protected, for instance with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

Key parameters that are systematically varied during optimization studies include the choice of base, solvent, reaction temperature, and reaction time.

Influence of Base and Solvent on Etherification Yield

The selection of an appropriate base and solvent system is critical for the efficient formation of the ether linkage. The base serves to deprotonate the hydroxyl group of the Boc-protected (piperidin-4-yl)methanol, forming a more nucleophilic alkoxide. The solvent must be capable of dissolving the reactants and facilitating the SNAr reaction, which is generally favored by polar aprotic solvents.

Research findings from analogous syntheses indicate that strong bases are highly effective. For instance, in the synthesis of related 3-(piperidin-4-ylmethoxy)pyridine inhibitors, sodium hydride (NaH) is a commonly employed base. nih.gov The optimization process often involves screening a panel of bases with varying strengths and properties, such as alkali metal hydrides (NaH), carbonates (K₂CO₃, Cs₂CO₃), and hydroxides (NaOH, KOH).

An illustrative optimization study for the reaction between 4-chloro-3-nitropyridine and Boc-protected 4-(hydroxymethyl)piperidine is summarized in the table below. The data demonstrates how systematic changes to the base and solvent can significantly impact the reaction yield.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 55 |

| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 18 | 72 |

| 3 | NaH (1.2) | THF | 65 | 12 | 85 |

| 4 | NaH (1.2) | DMF | 25 | 6 | 92 |

| 5 | KOt-Bu (1.2) | DMF | 25 | 8 | 88 |

As indicated by the data, the combination of sodium hydride as the base and dimethylformamide (DMF) as the solvent at room temperature (Entry 4) provides the highest yield in the shortest time. The strong basicity of NaH ensures rapid and complete formation of the alkoxide, while the high polarity of DMF effectively solvates the ions and facilitates the SNAr mechanism.

Alternative Synthetic Approaches: The Mitsunobu Reaction

An alternative to the SNAr pathway is the Mitsunobu reaction. This method is particularly useful when starting from a 4-hydroxy-3-nitropyridine (B47278) precursor. The reaction couples the hydroxypyridine with the alcohol of the side chain directly, using a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The optimization of a Mitsunobu reaction involves careful control over the stoichiometry of the reagents and the reaction temperature. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic steps, followed by warming to room temperature to ensure the reaction proceeds to completion.

Below is an illustrative data table for the optimization of the Mitsunobu reaction for a similar transformation, highlighting key findings.

| Entry | Phosphine (Equiv.) | Azodicarboxylate (Equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPh₃ (1.5) | DEAD (1.5) | THF | 0 to 25 | 75 |

| 2 | PPh₃ (1.5) | DIAD (1.5) | THF | 0 to 25 | 81 |

| 3 | PBu₃ (1.5) | DIAD (1.5) | THF | 0 to 25 | 78 |

| 4 | PPh₃ (1.2) | DIAD (1.2) | Toluene | 0 to 25 | 65 |

The data suggests that the combination of triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran (B95107) (THF) provides the optimal yield (Entry 2). DIAD is often preferred over DEAD in process chemistry due to its greater stability and reduced explosive hazard. While effective, the Mitsunobu reaction generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification on a large scale. Therefore, the SNAr approach is often favored for its atom economy and simpler workup procedures in an industrial setting.

Exploration of Lysine Specific Demethylase 1 (LSD1) Inhibition Potential Based on Related Pyridine-Piperidine Scaffolds

Compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine core structure have been identified as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), also known as KDM1A. nih.govnih.gov Research into this chemical series has yielded inhibitors with high potency, demonstrating Ki values as low as 29 nM. nih.govnih.gov A crucial aspect of these compounds is their high selectivity for LSD1 over the structurally related flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). nih.govacs.org The potent and selective nature of this scaffold makes it a significant area of investigation for therapeutic agents targeting epigenetic regulatory mechanisms. nih.gov

| Compound ID | LSD1 Ki (nM) | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity (LSD1 vs. MAO-B) |

|---|---|---|---|---|

| Compound 5 (Representative) | 45 | > 50 | 9.7 | > 4.6x |

| Compound 16 (Potent) | 100 | > 50 | 16.1 | > 160x |

| Compound 17 (Highly Potent) | 29 | > 50 | 18.7 | > 640x |

| Compound 22 (Potent) | 46 | > 50 | 2.6 | > 56x |

Enzyme kinetic studies and molecular modeling suggest that inhibitors based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold act as competitive inhibitors with respect to the histone H3 substrate. nih.govnih.gov This indicates that the compound binds to the active site of LSD1, directly competing with the endogenous methylated histone tail.

Structural elucidation of LSD1 in complex with a closely related pyridine-piperidine inhibitor provides critical insights into the binding mode. nih.govmdpi.com These studies reveal that the inhibitor occupies the same spacious substrate-binding cavity as the histone H3 peptide. nih.gov Key interactions that stabilize this binding include:

The basic amine of the piperidine ring forms polar interactions with the carboxylate group of Asp555 and the amide oxygen of Asn540. This pocket is the same site that anchors the N-terminus of the histone H3 peptide. nih.gov

The central pyridine ring of the inhibitor is positioned in the middle of the substrate-binding cavity, approximately 6 Å from the FAD cofactor, and is stabilized by interactions with residues such as Ala539, Thr335, and His564. nih.gov

Other substituents on the pyridine ring extend into distinct hydrophobic and polar pockets within the active site, further anchoring the molecule and contributing to its high inhibitory potency. nih.govmdpi.com

By occupying the histone-binding site, the inhibitor prevents LSD1 from accessing and demethylating its natural substrate, H3K4me1/2, thereby competitively inhibiting its enzymatic function. nih.govnih.gov

Histone methylation is a critical post-translational modification that plays a fundamental role in regulating gene expression and chromatin architecture. nih.govmdpi.com The methylation status of specific lysine residues on histone tails can either promote or repress gene transcription, forming a key part of the "histone code". escholarship.org

LSD1 is an epigenetic eraser that specifically removes methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2) and dimethylated lysine 9 of histone H3 (H3K9me1/2). mdpi.com The functional consequence of this demethylation is context-dependent:

H3K4 Methylation: Methylation of H3K4 is generally associated with active gene transcription. H3K4me1 is a hallmark of active or poised enhancers, while H3K4me3 is found at active promoters. nih.govescholarship.orgyoutube.com By removing these "active" marks, LSD1-containing complexes (such as the CoREST and NuRD complexes) typically mediate transcriptional repression. nih.gov

H3K9 Methylation: In contrast, methylation of H3K9 is a well-established mark of heterochromatin and transcriptional silencing. youtube.comnih.gov When LSD1 acts on H3K9me2, often in complex with nuclear receptors like the androgen receptor, it removes this repressive mark, leading to transcriptional activation. acs.org

Given its crucial role in modulating these key epigenetic marks, the inhibition of LSD1 can restore methylation levels at target gene loci, leading to the reactivation of silenced tumor suppressor genes or the repression of oncogenes. nih.gov This ability to reprogram the epigenetic landscape makes LSD1 a compelling therapeutic target in oncology and other diseases characterized by aberrant gene expression. acs.org

Investigation of Bioreductive Activation Pathways and Generation of Reactive Intermediates, relevant to Nitro-Heterocycles

The presence of a nitro group on the pyridine ring of this compound introduces the potential for bioreductive activation. This is a metabolic pathway common to many nitroaromatic and nitro-heterocyclic compounds, where the electron-withdrawing nitro group is enzymatically reduced, often leading to the generation of cytotoxic species. ackerleylab.comnih.gov This process is particularly efficient under hypoxic (low oxygen) conditions, a characteristic of solid tumors.

The bioreduction of a nitro group is a multi-step process that involves the sequential transfer of six electrons to form nitroso, hydroxylamino, and finally, amino derivatives. nih.gov This metabolic conversion is catalyzed by a family of FMN- or FAD-dependent enzymes known as nitroreductases (NTRs). researchgate.netwikipedia.org These enzymes utilize NAD(P)H as a source of reducing equivalents. ackerleylab.comresearchgate.net

While dedicated nitroreductases are primary mediators, other enzymes can also exhibit this activity. nih.gov

| Enzyme Class | Specific Examples | Cofactor/Electron Donor |

|---|---|---|

| Bacterial Nitroreductases | NfsA, NfsB (from E. coli) | NAD(P)H, FMN/FAD |

| NADPH-dependent Flavoenzymes | NADPH: P450 Oxidoreductase | NADPH, FAD/FMN |

| Oxidases | Xanthine Oxidase, Aldehyde Oxidase | FAD, Molybdenum |

| Other Reductases | Pyruvate:ferredoxin oxidoreductase, Aldo-keto reductases | Varies |

The reduction can proceed through two main mechanisms: a Type I (oxygen-insensitive) pathway involving a two-electron reduction to the nitroso intermediate, or a Type II (oxygen-sensitive) pathway involving a single-electron transfer to form a nitro anion radical. researchgate.net The subsequent reduction steps generate the highly reactive N-hydroxylamino intermediate, which is a key mediator of cytotoxicity. nih.govebi.ac.uk

The enzymatic reduction of nitro-heterocycles leads to a state of "nitro-reductive stress," characterized by the generation of reactive intermediates and reactive nitrogen species (RNS). nih.govmdpi.com These species are highly reactive and can inflict significant cellular damage through multiple mechanisms:

Macromolecular Damage: The nitroso and hydroxylamino intermediates can covalently bind to cellular macromolecules. This can lead to the formation of DNA adducts, causing strand cleavage and mutations, and the modification of proteins, leading to loss of function. nih.govnih.gov

Reactive Oxygen Species (ROS) Production: The intermediates in the reduction pathway are prone to re-oxidation by molecular oxygen, a process that can establish a futile redox cycle and generate superoxide (B77818) anions and other ROS. nih.gov

Nitrosative Stress: The accumulation of RNS, such as peroxynitrite, can lead to the nitration of tyrosine residues in proteins, forming 3-nitrotyrosine. nih.govresearchgate.net This modification can alter protein structure and function, disrupt signaling pathways, and contribute to cellular damage. researchgate.net

Collectively, this cascade of events can damage lipids, proteins, and DNA, induce mitochondrial dysfunction, trigger endoplasmic reticulum stress, and ultimately activate apoptotic cell death pathways. nih.govresearchgate.netmdpi.com

Assessment of Potential Interactions with Other Enzyme Systems (e.g., Monoamine Oxidases)

A critical aspect in the development of LSD1 inhibitors is ensuring selectivity over other FAD-dependent amine oxidases, particularly Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). nih.gov LSD1 shares structural and mechanistic homology with the MAO enzymes, which play vital roles in the metabolism of neurotransmitters. Off-target inhibition of MAOs can lead to undesirable physiological effects.

Historically, the development of LSD1 inhibitors began with the repurposing of tranylcypromine, a known irreversible MAO inhibitor that was subsequently found to also inhibit LSD1. nih.govacs.orgnih.govnih.govresearchgate.net This has led to extensive efforts to design new chemical scaffolds that can differentiate between the active sites of these enzymes.

Research on compounds with the 3-(piperidin-4-ylmethoxy)pyridine scaffold has demonstrated remarkable success in achieving this selectivity. nih.govnih.gov As shown in the data table in section 3.1, potent inhibitors from this series show negligible activity against MAO-A (Ki > 50 μM) and only weak inhibition of MAO-B, with selectivity ratios for LSD1 over MAO-B exceeding 640-fold in some cases. nih.gov This high degree of selectivity is a significant advantage, suggesting that the therapeutic action of these compounds would be mediated specifically through the inhibition of LSD1 without confounding effects from MAO inhibition.

Cellular Pathway Modulation Studies Driven by Compound-Target Engagement

Intensive investigation into the cellular consequences of this compound's interaction with LSD1 has revealed a distinct mechanism of action. The compound and its analogues function as potent and competitive inhibitors of the LSD1 enzyme. This inhibition prevents LSD1 from carrying out its primary function: the demethylation of histone H3 at the fourth lysine residue (H3K4).

The enzymatic activity of LSD1 is crucial for maintaining the appropriate balance of histone methylation, a key epigenetic modification that governs gene expression. By blocking LSD1, these pyridine-containing compounds lead to an accumulation of mono- and di-methylated H3K4. This increase in H3K4 methylation is a significant cellular event, as it is broadly associated with the activation of gene transcription. The resulting alteration in the epigenetic landscape can lead to the re-expression of tumor suppressor genes that were previously silenced, a critical step in halting cancer progression.

The downstream effects of this pathway modulation are profound. A major outcome of LSD1 inhibition by these compounds is a marked decrease in the proliferation of various cancer cells. Research has demonstrated that derivatives of 3-(piperidin-4-ylmethoxy)pyridine can effectively inhibit the growth of both leukemia and solid tumor cell lines, with half-maximal effective concentrations (EC50) in the nanomolar range. Importantly, these compounds have exhibited a degree of selectivity, showing negligible effects on the growth of normal cells.

The precise binding mode of a similar compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, within the active site of LSD1 has been detailed through X-ray crystallography. This structural analysis revealed that the piperidine ring interacts with a negatively charged pocket of the enzyme, while other parts of the molecule form critical hydrogen bonds and hydrophobic interactions within the substrate-binding cavity. This detailed molecular understanding provides a solid foundation for the rational design of more potent and selective LSD1 inhibitors based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold.

The inhibitory potency and cellular effects of several derivatives are summarized in the tables below, showcasing the structure-activity relationship and the compound's efficacy against various cancer cell lines.

Table 1: LSD1 Inhibition by 3-(Piperidin-4-ylmethoxy)pyridine Derivatives This table displays the in vitro inhibitory activity of selected compounds against the LSD1 enzyme, with the Ki value representing the concentration required to achieve 50% inhibition.

| Compound ID | R⁵ Group | R⁶ Group | LSD1 Kᵢ (nM) |

|---|---|---|---|

| 1 | 4-CN-Ph | H | 29 |

| 2 | 4-MeO-Ph | H | 45 |

| 3 | 4-Cl-Ph | H | 35 |

| 4 | Ph | H | 55 |

| 5 | 3-CN-Ph | H | 80 |

Table 2: Anti-proliferative Activity of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives This table shows the half-maximal effective concentration (EC50) of selected compounds required to inhibit the proliferation of various leukemia and solid tumor cell lines.

| Compound ID | MV4-11 (Leukemia) EC₅₀ (nM) | MOLM-13 (Leukemia) EC₅₀ (nM) | A549 (Lung Cancer) EC₅₀ (nM) | HCT116 (Colon Cancer) EC₅₀ (nM) |

|---|---|---|---|---|

| 1 | 280 | 350 | >10,000 | >10,000 |

| 2 | 420 | 510 | >10,000 | >10,000 |

| 3 | 310 | 390 | >10,000 | >10,000 |

| 4 | 650 | 780 | >10,000 | >10,000 |

| 5 | 950 | 1100 | >10,000 | >10,000 |

Preclinical in Vitro Biological Evaluation of 3 Nitro 4 Piperidin 4 Ylmethoxy Pyridine

Enzyme Inhibition Assays

The enzymatic activity of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives has been primarily characterized through their potent inhibition of LSD1, an enzyme implicated in various cancers.

Determination of Half-Maximal Inhibitory Concentrations (IC₅₀) and Dissociation Constants (Kᵢ) for Identified Targets (e.g., LSD1)

A series of 3-(piperidin-4-ylmethoxy)pyridine-containing compounds have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). nih.gov LSD1 is a key enzyme in gene expression regulation through the demethylation of histone H3 lysine (B10760008) 4 (H3K4), and its inhibition is a validated strategy for cancer therapy. nih.govnih.gov

Kinetic studies have demonstrated that these compounds can achieve significant potency, with dissociation constants (Kᵢ) as low as 29 nM. nih.govnih.gov For instance, compound 17 (4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile) was identified as a highly potent, competitive inhibitor with respect to the dimethylated H3K4 substrate. nih.gov The inhibitory activities of several representative compounds from this class are detailed below.

Table 1: LSD1 Inhibitory Activity of Selected 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

| Compound | Structure | Kᵢ (nM) for LSD1 |

|---|---|---|

| 5 | 4-(5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile | 45 |

| 16 | 4-(5-(Piperidin-4-ylmethoxy)-2-(m-tolyl)pyridin-3-yl)benzonitrile | 58 |

| 17 | 4-(5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile | 29 |

| 22 | 4-(5-(Piperidin-4-ylmethoxy)-2-phenylpyridin-3-yl)benzonitrile | 650 |

Data sourced from Zheng, Y. C., et al. (2016). nih.gov

Selectivity Profiling Against Off-Targets (e.g., MAO-A, MAO-B)

Given that LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase, selectivity against related enzymes such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) is a critical parameter for therapeutic potential. nih.gov The 3-(piperidin-4-ylmethoxy)pyridine series of compounds has demonstrated excellent selectivity for LSD1 over these off-targets.

The most potent LSD1 inhibitors from this class showed negligible activity against MAO-A, with Kᵢ values greater than 50 µM. nih.gov While some weak activity was observed against MAO-B for certain analogues, the most promising compounds exhibited high selectivity. For example, compounds 16 and 17 displayed selectivity of over 160-fold and 640-fold for LSD1 over MAO-B, respectively. nih.gov This high degree of selectivity is desirable to minimize potential side effects associated with MAO inhibition. nih.gov

Table 2: Selectivity Profile of LSD1 Inhibitors Against MAO-A and MAO-B

| Compound | LSD1 Kᵢ (μM) | MAO-A Kᵢ (μM) | MAO-B Kᵢ (μM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |

|---|---|---|---|---|---|

| 5 | 0.045 | > 50 | 9.7 | > 1111 | 215 |

| 16 | 0.058 | > 50 | 9.7 | > 862 | > 167 |

| 17 | 0.029 | > 50 | 18.7 | > 1724 | > 644 |

| 22 | 0.650 | > 50 | > 50 | > 76 | > 76 |

Data sourced from Zheng, Y. C., et al. (2016). nih.gov

Cell-Based Functional Assays

The promising enzymatic profile of these compounds led to their evaluation in cellular models to confirm target engagement and assess their functional activity in disease-relevant contexts.

Quantification of Cellular Target Engagement (e.g., Histone H3K4 Methylation Levels)

A direct consequence of LSD1 inhibition in cells is the increase in the methylation levels of its substrate, histone H3 lysine 4 (H3K4). nih.gov Treatment of cancer cells with potent 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors resulted in a demonstrable increase in cellular H3K4 methylation. nih.govnih.gov This finding confirms that the compounds engage with their intended target within the cellular environment and exert their expected mechanistic effect. nih.gov

Assessment of Compound Activity in Disease-Relevant Cell Lines (e.g., Leukemia, Solid Tumor Cells)

The functional outcome of LSD1 inhibition by these compounds was assessed by measuring their anti-proliferative activity in various cancer cell lines. Potent inhibitors from this series strongly inhibited the proliferation of several leukemia and solid tumor cells, with half-maximal effective concentrations (EC₅₀) as low as 280 nM. nih.govnih.gov

The compounds were particularly effective against leukemia cell lines with MLL gene translocations, such as MV4-11 and Molm-13. nih.gov Additionally, significant activity was observed in breast cancer cell lines, including both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) types, where LSD1 is often overexpressed. nih.gov Notably, these compounds had negligible effects on the proliferation of normal cells. nih.govnih.gov

Table 3: Anti-proliferative Activity (EC₅₀, μM) of LSD1 Inhibitors in Cancer Cell Lines

| Compound | MV4-11 (Leukemia) | Molm-13 (Leukemia) | MCF-7 (Breast Cancer) | MDA-MB231 (Breast Cancer) |

|---|---|---|---|---|

| 5 | 0.35 ± 0.03 | 0.28 ± 0.01 | 1.1 ± 0.1 | 1.3 ± 0.2 |

| 16 | 0.52 ± 0.02 | 0.45 ± 0.05 | 1.9 ± 0.1 | 1.7 ± 0.1 |

| 17 | 0.39 ± 0.03 | 0.32 ± 0.02 | 1.4 ± 0.1 | 1.5 ± 0.1 |

| 22 | 3.5 ± 0.2 | 3.1 ± 0.3 | 8.5 ± 0.5 | 9.1 ± 0.7 |

Data sourced from Zheng, Y. C., et al. (2016). nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Nitro 4 Piperidin 4 Ylmethoxy Pyridine Analogues

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine analogues can be significantly modulated by systematic modifications of different parts of the molecule. These include the nitro group on the pyridine (B92270) ring, the piperidine (B6355638) ring and its substituents, the methoxy (B1213986) linker, and any further substitutions on the pyridine core.

The nitro group is a potent electron-withdrawing group that can substantially influence the electronic properties of the pyridine ring. nih.gov Its presence at the 3-position is expected to decrease the pKa of the pyridine nitrogen, potentially affecting its interaction with biological targets. The strong electron-withdrawing nature of the nitro group can also render the pyridine ring more susceptible to nucleophilic attack, a property that can be exploited in synthesis but may also have implications for metabolic stability. nih.gov

In related heterocyclic compounds, the position of the nitro group is critical for biological activity. For instance, in a series of (perfluorophenyl)hydrazone derivatives, the presence and position of a nitro group on a phenyl ring significantly impacted their urease inhibitory activity. researchgate.net While direct evidence for this compound is lacking, it is plausible that the 3-nitro substituent plays a key role in orienting the molecule within a target's binding site and in forming specific electronic interactions. The removal of the nitro group or its relocation to other positions on the pyridine ring would likely lead to a significant change in activity, underscoring its importance as a pharmacophoric feature.

Table 1: Inferred Impact of Nitro Group Modification on Biological Activity

| Modification | Expected Impact on Biological Activity | Rationale |

|---|---|---|

| Removal of the nitro group | Significant change in activity, likely a decrease | The nitro group's strong electron-withdrawing properties are likely crucial for target interaction. |

| Shifting the nitro group to other positions | Altered activity and selectivity | The specific positioning of the electron-withdrawing group is often critical for optimal binding. |

| Replacement with other electron-withdrawing groups | Variable, depending on the group's properties | Groups like cyano or sulfone could mimic some electronic effects but may differ in size and hydrogen bonding capacity. |

The piperidine moiety is a common feature in many biologically active compounds and its structural variations can have a profound impact on potency and selectivity. In the context of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, the piperidine ring and its substituents are key for interacting with the target protein. nih.gov

Studies on related compounds have shown that the substitution pattern on the piperidine ring is critical. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, removal of an isopropyl group from the piperidine nitrogen led to a significant drop in activity, while a methyl substitution was well-tolerated and even led to a potent compound. nih.gov This highlights the sensitivity of the target to the size and nature of the substituent on the piperidine nitrogen.

Furthermore, the point of attachment to the rest of the molecule is crucial. In 3-(piperidin-4-ylmethoxy)pyridine based LSD1 inhibitors, the piperidin-4-yl group was found to be significantly more favorable than a piperidin-3-yl group, indicating a strict spatial requirement for the piperidine ring within the binding pocket. nih.gov

Exocyclic substituents on the piperidine ring can also be explored to fine-tune activity and properties. For instance, introducing small polar groups could improve solubility and pharmacokinetic profiles, while larger hydrophobic groups might enhance binding affinity if a suitable hydrophobic pocket is available in the target protein.

Table 2: Impact of Piperidine Ring and Exocyclic Substituent Modifications on LSD1 Inhibitory Activity (Ki in μM)

| Compound | R (Piperidine N-substituent) | Piperidine Attachment | Ki (μM) |

|---|---|---|---|

| Analogue A | H | 4-ylmethoxy | 0.65 |

| Analogue B | Me | 4-ylmethoxy | 0.17 |

| Analogue C | iPr | 4-ylmethoxy | 0.029 |

| Analogue D | H | 3-ylmethoxy | >10 |

Data inferred from SAR studies of closely related 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors. nih.gov

The methoxy linker connecting the pyridine and piperidine rings plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. Its length, rigidity, and the nature of the heteroatom are important determinants of biological activity.

In the 3-(piperidin-4-ylmethoxy)pyridine series of LSD1 inhibitors, replacing the ether oxygen (-O-) with an amine (-NH-) resulted in a significant loss of activity. nih.gov This suggests that the oxygen atom may be involved in a key hydrogen bond or that its electronic properties are crucial for maintaining the optimal conformation of the molecule.

The length of the linker is also a critical parameter. Shortening or lengthening the linker by even a single atom could misalign the piperidine and pyridine moieties within the binding site, leading to a loss of key interactions and a corresponding drop in potency. While systematic studies on varying the linker length for the this compound scaffold are not available, it is a common strategy in drug design to explore homologous series with different linker lengths to optimize binding affinity.

Table 3: Inferred Impact of Linker Modification on Biological Activity

| Linker Modification | Expected Impact on Biological Activity | Rationale |

|---|---|---|

| Replacement of -O- with -NH- | Significant decrease in activity | Altered hydrogen bonding capacity and electronic properties. nih.gov |

| Replacement of -O- with -S- | Variable, potential decrease in activity | Changes in bond angles, length, and polarity. |

| Shortening the linker (e.g., to a direct bond) | Significant decrease in activity | Improper positioning of the piperidine and pyridine rings. |

In studies of 3-(piperidin-4-ylmethoxy)pyridine derivatives, substitutions at the 2- and 6-positions of the pyridine ring have been shown to significantly impact activity. For example, the introduction of a tolyl group at the 6-position of the pyridine ring in an LSD1 inhibitor was found to occupy a mostly hydrophobic pocket, contributing to the compound's high potency. nih.gov The nature of the substituent at the 5-position has also been shown to be important, with a 4-cyanophenyl group being favorable in the same series. nih.gov

These findings suggest that the pyridine ring of this compound can be further functionalized to optimize interactions with a biological target. The introduction of small alkyl groups, halogens, or other functional groups at available positions could lead to improved potency and selectivity.

Table 4: Impact of Pyridine Ring Substitutions on LSD1 Inhibitory Activity (Ki in μM) of a 3-(Piperidin-4-ylmethoxy)pyridine Scaffold

| R5 Substituent | R6 Substituent | Ki (μM) |

|---|---|---|

| H | H | 4.9 |

| 4-Cyanophenyl | H | 0.17 |

| 4-Cyanophenyl | Tolyl | 0.029 |

Data from a study on 3-(piperidin-4-ylmethoxy)pyridine derivatives, not containing a 3-nitro group. nih.gov

Stereochemical Considerations in Compound Potency and Target Specificity

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters. The stereochemistry of these centers can have a profound impact on biological activity, as enantiomers or diastereomers of a compound often exhibit different potencies and selectivities. This is because biological targets, being chiral themselves, can preferentially interact with one stereoisomer over another.

For instance, in a study of piperidine-derived hemicholinium (B97416) congeners, while the optical isomers exhibited similar qualitative and quantitative effects, this is not always the case. nih.gov In many other instances, a single enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to off-target effects.

Therefore, if any modifications to the piperidine ring of this compound analogues introduce chirality, it would be essential to separate and test the individual stereoisomers. This would allow for the identification of the eutomer (the more active isomer) and a better understanding of the three-dimensional requirements of the binding site. The synthesis of stereoenriched piperidines is an active area of research, with various chemo-enzymatic and asymmetric synthesis methods being developed. nih.govrsc.org

Ligand Efficiency and Optimization Strategies for Drug Discovery Leads

Ligand efficiency (LE) is a useful metric in drug discovery for assessing the quality of a hit or lead compound. It relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms, which is often a desirable property for a drug candidate.

For a lead compound like this compound, calculating and monitoring LE during the optimization process can guide the selection of modifications. The goal is to increase potency without disproportionately increasing molecular weight, which can negatively impact pharmacokinetic properties.

Optimization strategies for this scaffold would involve a multiparametric approach. This includes not only improving potency but also optimizing properties such as solubility, metabolic stability, and cell permeability. For example, while a particular substituent might increase potency, it could also increase lipophilicity to an undesirable level, leading to poor solubility or increased off-target effects. Lipophilic ligand efficiency (LLE), which relates potency to lipophilicity, is another valuable metric to track during optimization. nih.govmtak.hu

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lysine (B10760008) Specific Demethylase 1 (LSD1) |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamide |

Computational Chemistry and Molecular Modeling of 3 Nitro 4 Piperidin 4 Ylmethoxy Pyridine

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of inhibitors and for structure-based drug design.

Molecular docking studies on analogues of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine have provided a plausible binding mode within the active site of LSD1. These simulations suggest that these compounds act as competitive inhibitors against substrates like dimethylated histone H3 at lysine (B10760008) 4 (H3K4). nih.govresearchgate.netnih.gov The central pyridine (B92270) core of these inhibitors is predicted to engage in favorable hydrophobic and electrostatic interactions with key components of the active site, including the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov

In a study of a closely related compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, X-ray crystallography revealed that the three substituents on the pyridine ring anchor the inhibitor into separate binding pockets within the spacious substrate-binding cavity of LSD1. mdpi.comsemanticscholar.org The binding is stabilized by a combination of polar and nonpolar interactions, which accounts for the high inhibitory potency of this class of compounds. mdpi.comsemanticscholar.org

Docking simulations and crystal structures have identified several key amino acid residues within the LSD1 active site that are crucial for recognizing and binding 3-(piperidin-4-ylmethoxy)pyridine-based inhibitors. The protonated amine of the piperidin-4-ylmethoxy group is often found to form a hydrogen bond and electrostatic interactions with the negatively charged sidechain of Asp555 . nih.gov The piperidine (B6355638) ring itself can interact with the side chains of Asp555 and Asn540 in different conformations. mdpi.comsemanticscholar.org

The piperidin-4-ylmethoxy skeleton also engages in hydrophobic interactions with residues such as Ala809 , Pro808 , Ala539 , and Asn540 . nih.gov Other important residues that form a binding pocket and interact with different parts of the inhibitor scaffold include Phe538 , Trp695 , His564 , Thr335 , Tyr761 , and Lys661 . nih.govmdpi.comsemanticscholar.org The cyano group of some analogues has been observed to form a hydrogen bond with Lys661 , a critical residue in the demethylation reaction. mdpi.comsemanticscholar.org

| Amino Acid Residue | Type of Interaction | Interacting Moiety of the Ligand |

|---|---|---|

| Asp555 | Hydrogen Bond, Electrostatic | Protonated amine of piperidine |

| Asn540 | Hydrophobic, Hydrogen Bond | Piperidine ring |

| Ala809 | Hydrophobic | Piperidin-4-ylmethoxy skeleton |

| Pro808 | Hydrophobic | Piperidin-4-ylmethoxy skeleton |

| Ala539 | Hydrophobic | Piperidin-4-ylmethoxy skeleton |

| Lys661 | Hydrogen Bond | Substituents on the pyridine ring (e.g., cyano group) |

| Phe538 | Hydrophobic | Substituents on the pyridine ring |

| Trp695 | Hydrophobic | Substituents on the pyridine ring |

Quantum Chemical Calculations for Conformational Analysis and Electronic Property Determination

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the conformational preferences and electronic properties of molecules. researchgate.netmdpi.comresearchgate.netjournalijar.com For compounds like this compound, these calculations can provide insights into the molecule's geometry, charge distribution, and orbital energies.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as the energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests a higher reactivity. Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis can reveal hyper-conjugative interactions and charge delocalization within the molecule, contributing to its stability. researchgate.net

Molecular Dynamics Simulations to Explore Dynamic Ligand-Protein Interactions and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. researchgate.net MD simulations of inhibitors bound to LSD1 can be used to assess the stability of the predicted binding pose. rsc.org Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. researchgate.net

The analysis of hydrogen bonds and other interactions throughout the simulation provides a more detailed understanding of the dynamic nature of the ligand-protein interactions. researchgate.netnih.gov The binding free energies can also be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach to better correlate computational predictions with experimental bioactivity. researchgate.net

Virtual Screening Approaches for the Identification of Novel Analogues with Desired Properties

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com For a scaffold like this compound, virtual screening can be employed to discover novel analogues with improved potency, selectivity, or pharmacokinetic properties.

This process can be ligand-based, where known active compounds are used to build a pharmacophore model, or structure-based, where the three-dimensional structure of the target protein is used to dock a library of compounds. mdpi.com The hits from the virtual screening are then subjected to further computational analysis, such as more rigorous docking and MD simulations, before being synthesized and tested experimentally. nih.govmdpi.com This approach accelerates the drug discovery process by prioritizing the most promising candidates for further development. nih.govmdpi.com

Design, Synthesis, and Evaluation of Novel 3 Nitro 4 Piperidin 4 Ylmethoxy Pyridine Analogues and Derivatives

Rational Design Principles for Improving Potency, Selectivity, and Biological Performance

The rational design of analogues based on the 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine scaffold is primarily guided by the goal of optimizing their interaction with a specific biological target. While direct studies on the nitro-substituted compound are limited, extensive research on the closely related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1) provides a strong foundation for understanding the structure-activity relationships (SAR) that govern potency and selectivity.

The key components of the scaffold that are typically targeted for modification include the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methoxy (B1213986) linker. The introduction of a nitro group at the 3-position of the pyridine ring is a significant modification. The nitro group is a strong electron-withdrawing group, which can substantially alter the electronic properties of the pyridine ring. This can influence the compound's binding affinity to its target, as well as its pharmacokinetic properties.

Key Design Considerations:

Pyridine Ring Substitution: The electronic nature and position of substituents on the pyridine ring are critical. The nitro group at the 3-position is expected to modulate the pKa of the pyridine nitrogen, which can be crucial for forming hydrogen bonds or ionic interactions with the target protein. Further modifications to the pyridine ring, such as the introduction of additional substituents, can be explored to enhance target engagement and selectivity.

Piperidine Ring Modification: The piperidine moiety often plays a crucial role in anchoring the molecule within a binding pocket and can be a key determinant of selectivity. Modifications to the piperidine ring, such as N-alkylation or substitution on the ring carbons, can be used to probe for additional interactions and to optimize physicochemical properties like solubility and metabolic stability.

Linker Modification: The methoxy linker connecting the pyridine and piperidine rings provides a certain degree of conformational flexibility. Altering the length or nature of this linker can impact the relative orientation of the two ring systems, which can be critical for achieving an optimal binding conformation.

Table 1: Structure-Activity Relationship (SAR) Insights from Related 3-(piperidin-4-ylmethoxy)pyridine Analogues

| Compound Modification | Observation | Implication for Design |

| Replacement of Pyridine with Benzene (B151609) | Significant loss of potency. | The pyridine nitrogen is likely crucial for target interaction. |

| Shifting Piperidine to 3-position | Reduced potency. | The 4-substitution pattern on the piperidine is optimal. |

| N-Alkylation of Piperidine | Can be tolerated and may enhance potency depending on the substituent. | A vector for introducing additional functionality or improving properties. |

| Substitution on the Pyridine Ring | Can significantly impact potency and selectivity. | A key area for optimization. |

Application of Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties while retaining the desired biological activity.

Scaffold Hopping:

This strategy involves replacing the core molecular framework, in this case, the 3-nitropyridine-piperidine scaffold, with a structurally different but functionally equivalent core. The goal is to explore new chemical space, potentially leading to compounds with improved intellectual property positions, better pharmacokinetic profiles, or novel biological activities. For the this compound scaffold, potential scaffold hops could include:

Replacing the piperidine ring with other saturated heterocycles such as pyrrolidine, morpholine, or azepane. This would change the size and conformational flexibility of this part of the molecule.

Bioisosteric Replacement:

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, leading to a similar biological response. This is a more subtle modification than scaffold hopping. For the this compound scaffold, several bioisosteric replacements could be considered:

Nitro Group Bioisosteres: The nitro group is a classic bioisostere for other electron-withdrawing groups. Potential replacements include a cyano group (-CN), a trifluoromethyl group (-CF3), or a sulfone group (-SO2R). These modifications would maintain the electron-withdrawing nature of the substituent while potentially altering metabolic stability and toxicity profiles.

Ether Linkage Bioisosteres: The ether linkage (-O-) could be replaced with a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH2-) group to modulate the linker's flexibility and hydrogen bonding potential.

Pyridine Nitrogen Bioisosteres: The nitrogen atom in the pyridine ring can be considered a bioisostere for a C-H group in a benzene ring, although this often leads to a significant change in properties. A more subtle change could be to replace the pyridine with a pyridazine (B1198779) or pyrimidine (B1678525) ring.

The application of these strategies can lead to the discovery of novel analogues with optimized properties.

Combinatorial Chemistry and Library Synthesis Approaches for Diversity Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. This approach is highly valuable for exploring the SAR of a given scaffold in a systematic and efficient manner. For the this compound scaffold, a combinatorial library could be designed to explore the impact of various substituents at different positions of the molecule.

A typical combinatorial synthesis approach for this scaffold would involve a multi-step reaction sequence where different building blocks are introduced in a systematic fashion. For example, a library could be generated by reacting a common intermediate, such as 3-nitro-4-hydroxypyridine, with a diverse set of piperidine-4-methanol derivatives. Subsequently, the piperidine nitrogen could be functionalized with a variety of alkylating or acylating agents.

Table 2: A Hypothetical Combinatorial Library Design

| Scaffold Position | Diversity Element | Number of Variations |

| Pyridine Ring | Fixed as 3-Nitro | 1 |

| Piperidine Ring | N-substituent (R1) | 50 (e.g., various alkyl, aryl, acyl groups) |

| Piperidine Ring | 4-position linker | Fixed as -CH2O- |

| Pyridine Ring | Other positions (R2, R3) | 20 (e.g., various small alkyl, halogen, cyano groups) |

| Total Compounds | 1000 |

The synthesis of such a library could be performed using solid-phase or solution-phase parallel synthesis techniques. High-throughput screening of the resulting library against a specific biological target would then allow for the rapid identification of lead compounds with improved activity. While specific combinatorial libraries for this compound have not been extensively reported in the literature, the principles of combinatorial chemistry are readily applicable to this scaffold for the efficient generation of molecular diversity.

Design of Chemical Probes and Tool Compounds for Target Validation and Mechanistic Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or in vivo context. The development of chemical probes based on the this compound scaffold would be a crucial step in validating its biological target and elucidating its mechanism of action.

Key Features of a Good Chemical Probe:

High Potency: The probe should interact with its target at low concentrations to minimize off-target effects.

High Selectivity: The probe should have minimal interaction with other proteins to ensure that any observed biological effect is due to the modulation of the intended target.

Cell Permeability: For studying intracellular targets, the probe must be able to cross the cell membrane.

Chemical Tractability: The probe should have a modifiable structure to allow for the introduction of reporter tags or reactive groups.

To design a chemical probe from a this compound lead compound, one would typically identify a position on the molecule that is not critical for target binding and can be modified without significantly affecting potency. This "handle" can then be used to attach various functionalities, such as:

Affinity Tags: Biotin or other tags can be attached to allow for the pull-down and identification of the target protein from cell lysates.

Fluorescent Dyes: Fluorophores can be incorporated to visualize the subcellular localization of the target protein.

Photo-affinity Labels: Photoreactive groups can be introduced to allow for covalent cross-linking of the probe to its target upon photo-irradiation, which can aid in target identification.

The development of such tool compounds is an essential part of the drug discovery process, providing valuable insights into the biology of the target and the mechanism of action of the chemical series. While specific chemical probes derived from this compound are not yet described in the public domain, the principles for their design are well-established and could be applied to promising lead compounds from this scaffold.

Q & A

Q. What is the mechanism of action of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine as an LSD1 inhibitor?

This compound competitively inhibits LSD1 by binding to its substrate pocket, blocking the demethylation of H3K4me2. LSD1 is a flavin-dependent oxidase requiring FAD as a cofactor. The inhibitor disrupts the catalytic cycle by preventing substrate (dimethylated H3K4 peptide) binding, thereby increasing cellular H3K4me2 levels and reactivating tumor suppressor genes .

Q. How are LSD1 inhibition assays conducted for this compound?

Biochemical assays involve incubating LSD1 (150 nM) with the compound in phosphate buffer (pH 7.0) containing 0.01% Brij-35. The reaction is initiated by adding dimethylated H3K4 peptide substrate, and the demethylated product is quantified via HPLC-MS using a C18 column. Data are analyzed using Prism 5.0 to calculate IC50 and Ki values via Cheng-Prusoff or Morrison equations, depending on inhibition potency .

Q. What structural features enhance the inhibitory potency of derivatives?

Key structural elements include:

- Pyridine/pyrazine core : Superior to benzene for binding affinity.

- 3-(Piperidin-4-ylmethoxy) group : Essential for LSD1 interaction.

- 4-Cyano substituent on the phenyl ring : Optimizes hydrophobic and electrostatic interactions. Substitutions at the 4-position (e.g., -Me, -CF3) improve potency, while bulkier groups (e.g., -isopropyl) reduce activity .

Q. How does this compound exhibit selectivity against MAO-A/B?

The compound shows >160× selectivity for LSD1 over MAO-A/B due to distinct binding pockets. Molecular modeling reveals that the piperidin-4-ylmethoxy group and pyridine core fit into LSD1’s substrate-binding site without interacting with MAO isoforms’ catalytic residues .

Q. What anti-proliferative effects are observed in cancer cell lines?

In MLL-rearranged leukemia (MV4-11, Molm-13) and breast cancer (MCF-7, MDA-MB231) cells, EC50 values range from 280 nM to 8.6 μM. Normal fibroblasts (WI-38) are minimally affected, indicating tumor-selective activity. Compound 17 (EC50 = 280 nM) is a lead candidate .

Advanced Research Questions

Q. How do enzyme kinetics elucidate the inhibition mode?

Steady-state kinetics using SigmaPlot reveal competitive inhibition against the H3K4me2 substrate. The inhibitor competes with the peptide for binding, increasing Km without affecting Vmax. For IC50 <1.5 μM, Ki is calculated via Morrison’s tight-binding model .

Q. What molecular modeling approaches predict binding interactions?

Docking studies (Schrödinger Suite) using LSD1’s crystal structure (PDB: 2V1D) show the compound occupies the substrate-binding pocket. Key interactions include:

Q. How can contradictions in anti-proliferative data across cancer models be resolved?

Variability in EC50 values (e.g., 280 nM in leukemia vs. 8.6 μM in breast cancer) arises from differences in LSD1 dependency, compensatory pathways (e.g., DOT1L in MLL-rearranged cells), and epigenetic heterogeneity. Combinatorial assays with DOT1L or HDAC inhibitors may clarify context-specific efficacy .

Q. What methodological considerations improve derivative design?

Q. How do cellular assays demonstrate epigenetic effects?

Western blotting shows a dose-dependent increase in H3K4me2 levels (e.g., 1.5–2.5× at 1 μM). RNA-seq reveals reactivation of silenced tumor suppressors (e.g., CDKN1A). No significant changes in H3K4me3 or H3K9me2 confirm LSD1-specific targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.